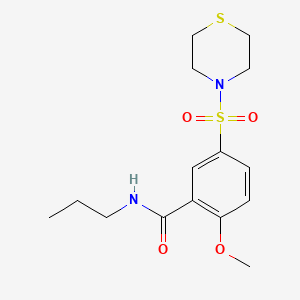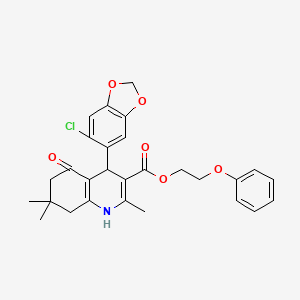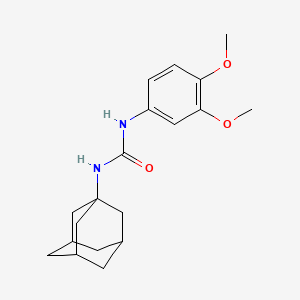![molecular formula C17H14BrNO2 B5123854 8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
8-[2-(4-bromophenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(4-bromophenoxy)ethoxy]quinoline, also known as BPEQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPEQ belongs to the class of quinoline derivatives, and its chemical structure is shown below:
Mechanism of Action
8-[2-(4-bromophenoxy)ethoxy]quinoline exerts its inhibitory effect on PKCα by binding to its regulatory domain, thereby preventing its activation by second messengers such as diacylglycerol and Ca2+. This leads to a decrease in downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of gene expression.
Biochemical and Physiological Effects:
8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
8-[2-(4-bromophenoxy)ethoxy]quinoline has several advantages for laboratory experiments, including its high potency and selectivity for PKCα, its ability to penetrate cell membranes, and its stability in various biological systems. However, 8-[2-(4-bromophenoxy)ethoxy]quinoline also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 8-[2-(4-bromophenoxy)ethoxy]quinoline. One area of interest is the development of more potent and selective PKCα inhibitors based on the structure of 8-[2-(4-bromophenoxy)ethoxy]quinoline. Another area of interest is the investigation of the role of PKCα in various disease states, including cancer and neurodegenerative disorders, and the potential therapeutic applications of PKCα inhibitors such as 8-[2-(4-bromophenoxy)ethoxy]quinoline. Additionally, the development of novel drug delivery systems for 8-[2-(4-bromophenoxy)ethoxy]quinoline could enhance its efficacy and reduce potential toxicity.
Synthesis Methods
8-[2-(4-bromophenoxy)ethoxy]quinoline can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 2-(2-chloroethoxy)ethanol, followed by cyclization with 2-aminoquinoline. The final product is obtained through purification and isolation steps.
Scientific Research Applications
8-[2-(4-bromophenoxy)ethoxy]quinoline has been extensively used in scientific research due to its ability to selectively inhibit the activity of protein kinase C alpha (PKCα), a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. 8-[2-(4-bromophenoxy)ethoxy]quinoline has been shown to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
8-[2-(4-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHFKKHUVFTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Bromophenoxy)ethoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)

![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)